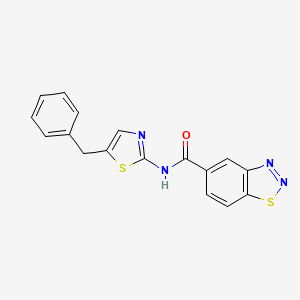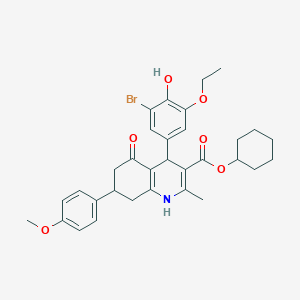![molecular formula C18H22N2OS B5039847 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
作用機序
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine works by inhibiting the activity of specific enzymes known as kinases, which play a key role in the growth and survival of cancer cells. Specifically, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC).
Biochemical and Physiological Effects
The inhibition of these kinases by 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine leads to a decrease in the activation of downstream signaling pathways that are involved in cancer cell growth and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, which can enhance the immune response against cancer cells.
実験室実験の利点と制限
One of the advantages of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its specificity for certain kinases, which reduces the likelihood of off-target effects and toxicity. Additionally, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and distributed throughout the body. However, one limitation of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its potential to cause adverse effects on the immune system, which may limit its use in certain patient populations.
将来の方向性
There are several future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of combination therapies that incorporate 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine with other cancer treatments, such as immunotherapy or targeted therapy. Another area of research is the identification of biomarkers that can predict response to 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, which could help to personalize treatment for individual patients. Finally, ongoing clinical trials will help to determine the safety and efficacy of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine in various types of cancer, and may lead to its approval for use in clinical practice.
合成法
The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine involves several steps, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with piperazine and the subsequent addition of a thienylcarbonyl group to form the final product.
科学的研究の応用
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In these studies, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-4-5-7-17(13)19-8-10-20(11-9-19)18(21)16-12-22-15(3)14(16)2/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIXTZMRRFFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

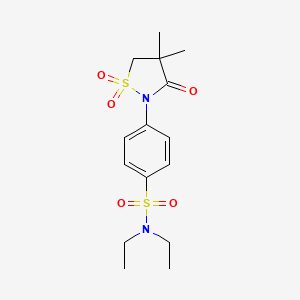
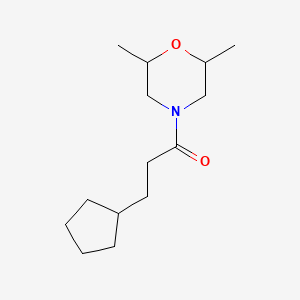

![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)

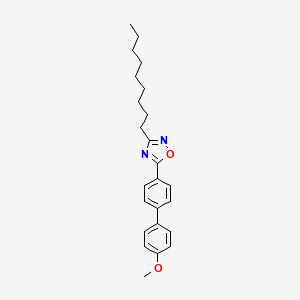
![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
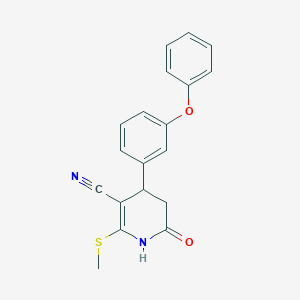
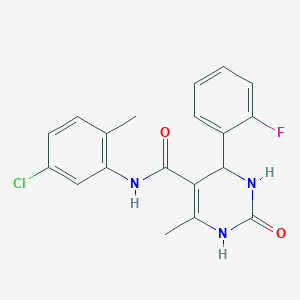
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
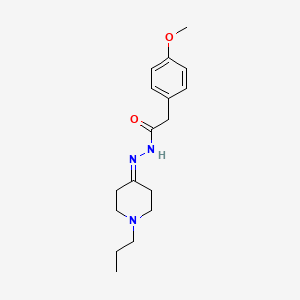
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
